REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[C:19]([CH3:26])([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:23]([O:22][C:20](=[O:21])[C:19]([O:17][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:16][C:13]=1[CH:14]=[O:15])([CH3:26])[CH3:25])[CH3:24] |f:2.3.4|
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Name
|
|
Quantity
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2.28 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)O
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Name
|
|
Quantity
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2.2 mL
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Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(C)C
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Name
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cesium carbonate
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Quantity
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3.26 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between water (30 mL) and ether (75 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (15 mL)
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Type
|
EXTRACTION
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Details
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The aqueous layers were back-extracted with ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |